

An In-depth Technical Guide to 3',4'-Dimethylbenzophenone-2-carboxylic Acid

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Compound of Interest

Compound Name: 2-(3,4-Dimethylbenzoyl)benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis protocol, and potential biological activities of 3',4'-Dimethylbenzophenone-2-carboxylic Acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to offer a robust predictive profile.

Core Properties

3',4'-Dimethylbenzophenone-2-carboxylic Acid, also known as **2-(3,4-Dimethylbenzoyl)benzoic Acid**, is a derivative of benzophenone, a scaffold of significant interest in medicinal chemistry. Its structure combines a flexible diaryl ketone motif with a carboxylic acid group, suggesting potential for diverse chemical interactions and biological activities.

Table 1: Physical and Chemical Properties

Property	Value	Source/Method
Molecular Formula	C ₁₆ H ₁₄ O ₃	Calculated
Molecular Weight	254.28 g/mol	Calculated
CAS Number	2159-42-4	Chemical Supplier Data
Appearance	White to off-white crystalline powder	Predicted based on analogs
Melting Point	166-170 °C	Predicted based on analogs
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.	Predicted based on structure
pKa	~4-5	Predicted for the carboxylic acid group

Spectral Properties (Predicted)

Direct experimental spectra for 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not readily available in the public domain. The following tables summarize the predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~8.0-8.2	Multiplet	1H	Aromatic H (ortho to COOH)
~7.2-7.8	Multiplet	6H	Aromatic H's
~2.3	Singlet	6H	2 x -CH ₃

Table 3: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~170-175	-COOH
~195-200	C=O (ketone)
~125-145	Aromatic Carbons
~20	-CH ₃

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1660	Strong	C=O stretch (ketone)
1600-1450	Medium	C=C stretch (aromatic)
~1300	Medium	C-O stretch
~900	Broad	O-H bend (out-of-plane)

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
254	[M] ⁺ (Molecular ion)
237	[M-OH] ⁺
209	[M-COOH] ⁺
133	[C ₉ H ₉ O] ⁺ (dimethylbenzoyl cation)
105	[C ₇ H ₅ O] ⁺ (benzoyl cation)
77	[C ₆ H ₅] ⁺ (phenyl cation)

Synthesis Protocol

A plausible and efficient method for the synthesis of 3',4'-Dimethylbenzophenone-2-carboxylic Acid is the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Methodology

Materials:

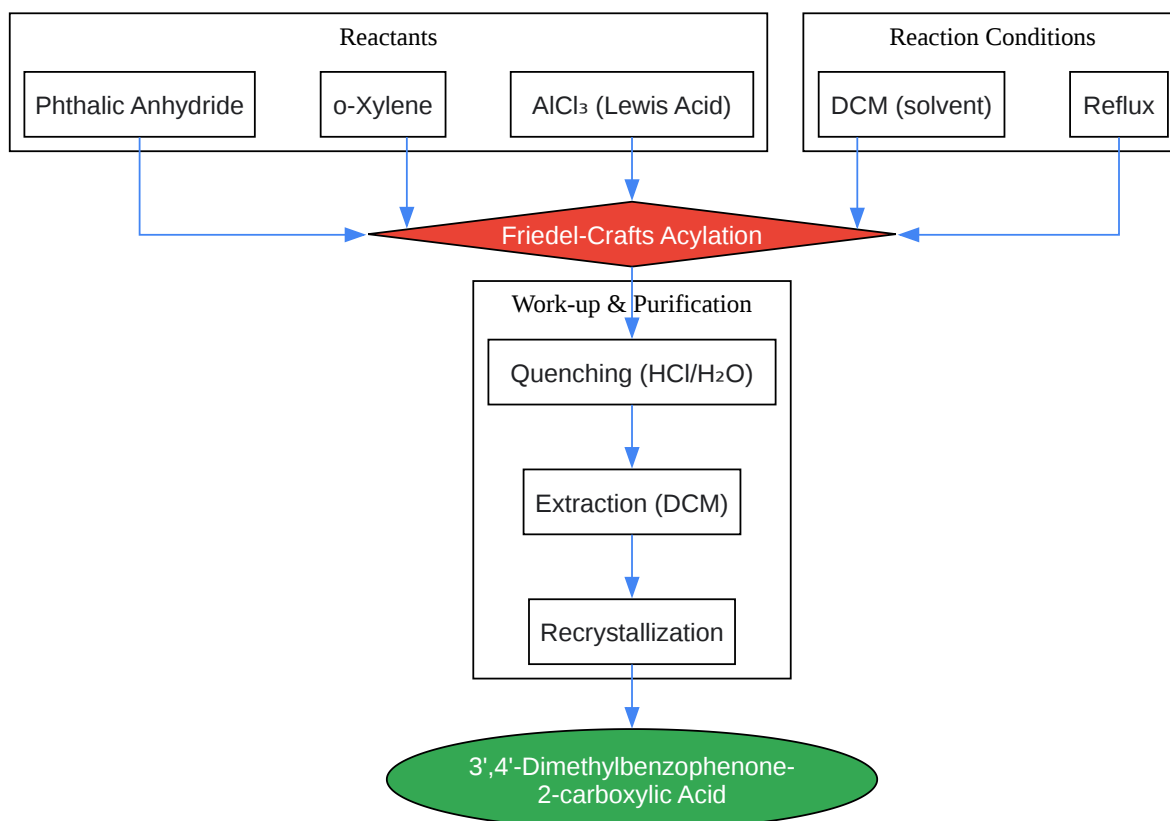
- Phthalic anhydride
- ortho-Xylene (o-xylene)
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Deionized water
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Formation of the Acylium Ion Complex:** Phthalic anhydride (1 equivalent) is added portion-wise to the stirred suspension of AlCl_3 in DCM. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
- **Friedel-Crafts Acylation:** A solution of o-xylene (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- **Reaction Completion and Quenching:** After the addition is complete, the reaction mixture is heated to reflux and stirred for 3-4 hours, or until TLC analysis indicates the consumption of the starting materials. The reaction mixture is then cooled to 0°C in an ice bath.
- **Work-up:** The reaction is carefully quenched by the slow, dropwise addition of a cold, dilute aqueous HCl solution. This will hydrolyze the aluminum complexes and should be performed in a well-ventilated fume hood.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3',4'-Dimethylbenzophenone-2-carboxylic Acid as a crystalline solid.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for 3',4'-Dimethylbenzophenone-2-carboxylic Acid.

Potential Biological Activities and Signaling Pathways

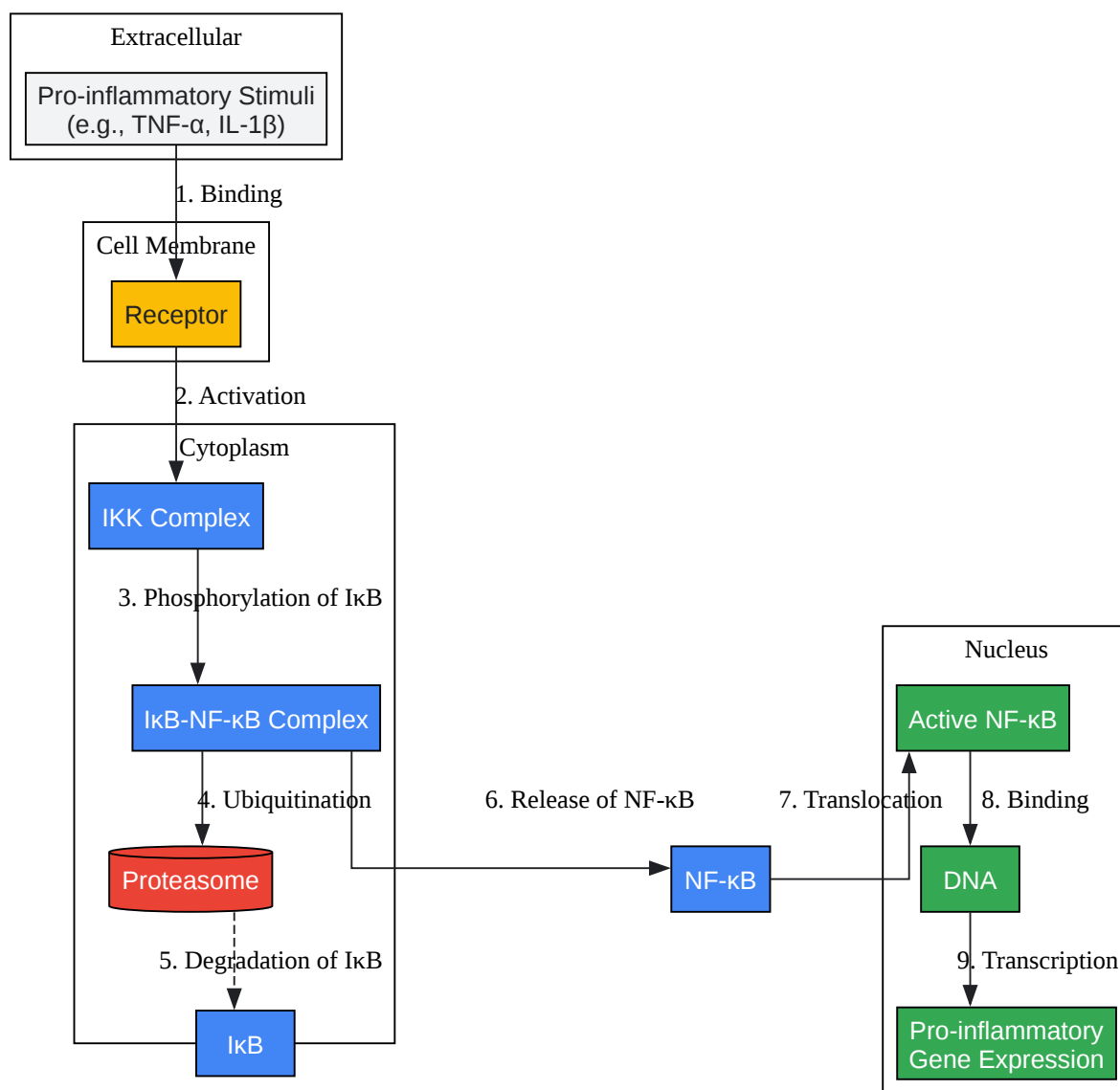
While specific biological studies on 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not extensively reported, the broader class of 2-arylbenzoic acids has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of some related compounds is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF- α , IL-1 β), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of I κ B. This frees NF- κ B to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. It is plausible that 3',4'-Dimethylbenzophenone-2-carboxylic Acid could inhibit this pathway, potentially by interfering with the activity of the IKK complex or other upstream signaling components.

NF- κ B Signaling Pathway Diagram



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Caption: The canonical NF-κB signaling pathway.

Conclusion

3',4'-Dimethylbenzophenone-2-carboxylic Acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, a viable synthetic route, and a plausible mechanism for its potential anti-inflammatory activity. Further experimental validation of the predicted data and exploration of its biological effects are warranted to fully elucidate its therapeutic potential.

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